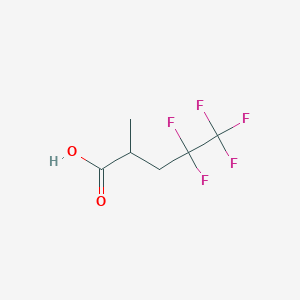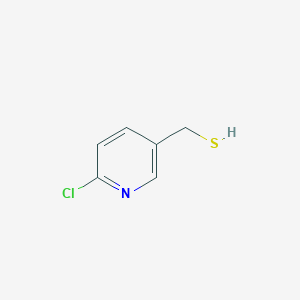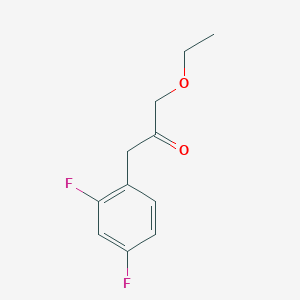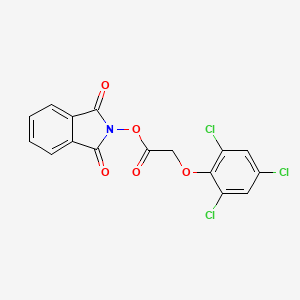![molecular formula C9H9N3O2 B13583379 Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is a heterocyclic compound featuring a benzotriazole core with a methyl group at the 1-position and a carboxylate ester at the 7-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the carboxylate ester group, making it less versatile in certain applications.
Methyl 1H-benzo[d][1,2,3]triazole-7-carboxylate: Similar structure but without the methyl group at the 1-position.
1H-benzo[d][1,2,3]triazole: The parent compound, which serves as a precursor for various derivatives.
Uniqueness: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester, which confer distinct chemical and physical properties
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
methyl 3-methylbenzotriazole-4-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-12-8-6(9(13)14-2)4-3-5-7(8)10-11-12/h3-5H,1-2H3 |
InChIキー |
RETQSDOORVIGPS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC=C2N=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


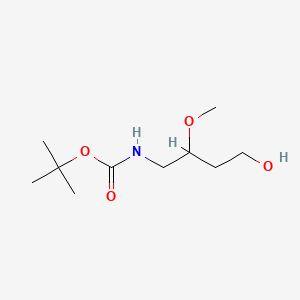

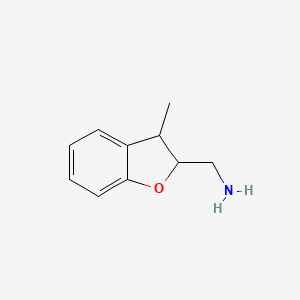
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
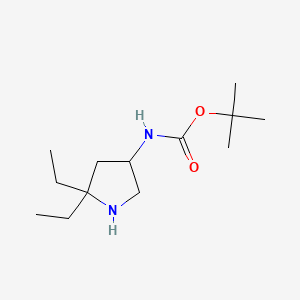
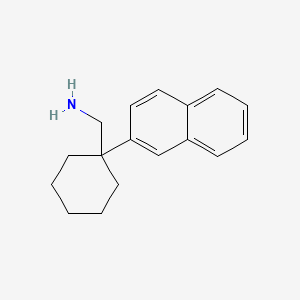
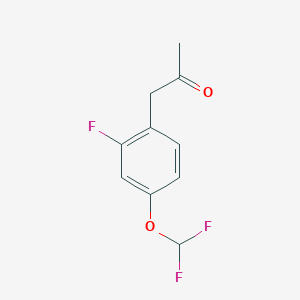
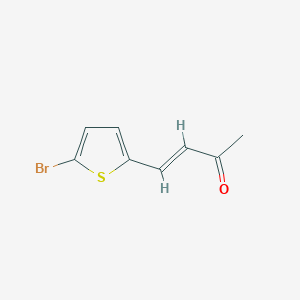
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
